AZ-27

RSV polymerase inhibitor scaffold optimization non-nucleoside inhibitor

AZ-27 uniquely blocks RSV RNA synthesis initiation without affecting back-priming, enabling mechanistic dissection of polymerase engagement. It retains full potency up to 24 hpi (vs. 2–4 h for fusion inhibitors) and exhibits a selectivity index >5,000, allowing safe use at concentrations up to 50 µM. Its pronounced subtype bias (EC50 0.01 µM RSV A vs. 1.3 µM RSV B) enables clean co-infection profiling. Ideal for resistance selection, SPR/ITC, and minigenome reporter assays where no other inhibitor provides this initiation-specific window.

Molecular Formula C36H35N5O4S
Molecular Weight 633.77
CAS No. 1516772-44-3
Cat. No. B605724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-27
CAS1516772-44-3
SynonymsAZ27;  AZ 27;  AZ-27
Molecular FormulaC36H35N5O4S
Molecular Weight633.77
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC=C6)N7CCC8(CC7)COC8
InChIInChI=1S/C36H35N5O4S/c42-33(28-5-3-16-37-32(28)40-18-14-36(15-19-40)21-45-22-36)38-25-9-7-23(8-10-25)35(44)41-17-13-24-20-30(34(43)39-26-11-12-26)46-31(24)27-4-1-2-6-29(27)41/h1-10,16,20,26H,11-15,17-19,21-22H2,(H,38,42)(H,39,43)
InChIKeyUHHHWFCTIQAQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ-27 (CAS 1516772-44-3): Non-Nucleoside RSV L-Protein Polymerase Inhibitor for Antiviral Research


AZ-27 (CAS 1516772-44-3) is a non-nucleoside small-molecule inhibitor of respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp), specifically targeting the large (L) polymerase subunit [1]. Derived from scaffold modification of the earlier inhibitor YM-53403, AZ-27 belongs to the benzothienoazepine class and exhibits nanomolar antiviral activity against RSV subtype A and moderate activity against subtype B [1][2]. The compound inhibits viral transcription and genome replication by blocking RNA synthesis initiation at the viral promoter, without affecting back-priming activity [3].

AZ-27 (CAS 1516772-44-3): Why Generic Substitution with Other RSV Inhibitors Fails


Generic substitution of RSV inhibitors is precluded by fundamental mechanistic and pharmacological divergences. AZ-27 targets the viral L-protein polymerase at the initiation step of RNA synthesis, a mode of action distinct from fusion inhibitors (e.g., AZD4316, MDT-637) that block viral entry [1]. This mechanistic difference yields divergent time-of-addition profiles: AZ-27 retains full potency when added up to 24 hours post-infection, whereas fusion inhibitors lose activity beyond 2–4 hours post-infection [1]. Furthermore, AZ-27 demonstrates a markedly higher selectivity index (CC50/EC50 >5,000 for RSV A) compared to ribavirin (SI = 1) due to negligible cytotoxicity, making AZ-27 uniquely suited for experiments requiring prolonged exposure or high compound concentrations without confounding off-target effects [2]. Finally, AZ-27 exhibits pronounced subtype-dependent potency (RSV A EC50 = 0.01 μM vs RSV B EC50 = 1.3 μM), a property not observed with ribavirin but critical for studies requiring subtype-specific inhibition profiles [2][3].

AZ-27 (CAS 1516772-44-3): Quantitative Evidence for Differentiation from RSV Inhibitor Comparators


AZ-27 (CAS 1516772-44-3): 75-Fold Greater Potency than YM-53403 Against RSV A2

AZ-27 exhibits a 75-fold improvement in antiviral potency against RSV A2 relative to its predecessor YM-53403 under multicycle growth conditions [1]. AZ-27 was derived via scaffold modification of YM-53403, demonstrating a direct structure-activity relationship benefit [2]. The reduced EC50 translates to lower compound requirements in antiviral assays, reducing cost per experiment and minimizing potential off-target effects from high compound concentrations.

RSV polymerase inhibitor scaffold optimization non-nucleoside inhibitor

AZ-27 (CAS 1516772-44-3): 40-Fold Superior Antiviral Activity Compared to Ribavirin in RSV A2 Model

AZ-27 demonstrates a 40-fold lower EC50 (0.01 μM) against RSV A2 compared to ribavirin (EC50 = 23 μM) [1]. Critically, AZ-27 exhibits no detectable cytotoxicity (CC50 > 50 μM in HEp-2 cells), resulting in a selectivity index (SI) exceeding 5,000, whereas ribavirin shows pronounced cytotoxicity with a CC50 of 25 μM and an SI of approximately 1 [1]. This extreme safety margin enables experiments at concentrations far exceeding the antiviral EC50 without confounding cytotoxic effects.

RSV antiviral ribavirin comparison selectivity index

AZ-27 (CAS 1516772-44-3): Retains Full Antiviral Activity When Added 24 Hours Post-Infection, Outperforming Fusion Inhibitors

AZ-27 maintains near-complete antiviral efficacy when added up to 24 hours post-infection (hpi), whereas the fusion inhibitor AZD4316 loses activity when added beyond 2–4 hpi [1]. At 12 hpi addition, AZ-27 achieves >90% inhibition of viral replication, while AZD4316 achieves ≤20% inhibition [1]. This differential profile reflects AZ-27's post-entry mechanism targeting viral RNA synthesis rather than viral entry.

RSV time-of-addition fusion inhibitor comparator post-entry inhibition

AZ-27 (CAS 1516772-44-3): RSV Subtype-Dependent Potency Profile for Selective Inhibition Studies

AZ-27 displays a pronounced subtype-dependent potency differential, with a 130-fold lower EC50 for RSV A2 (0.01 μM) compared to RSV B-WST (1.3 μM) [1]. Across a panel of RSV clinical isolates, the average EC50 for subtype A is 24 nM versus 1.0 μM for subtype B . In contrast, ribavirin exhibits equipotent activity against both subtypes (EC50 ~23 μM for A and ~5.6 μM for B) [1]. This differential sensitivity enables researchers to use AZ-27 as a tool to selectively inhibit RSV A replication in mixed-infection studies or to validate subtype identity.

RSV A vs B subtype subtype selectivity differential potency

AZ-27 (CAS 1516772-44-3): Inhibits RNA Synthesis Initiation Without Affecting Back-Priming Activity

AZ-27 specifically inhibits the initiation of RNA synthesis from the viral promoter, with differential inhibition of 3′-proximal versus 5′-distal transcripts [1]. In vitro transcription run-on assays demonstrate that AZ-27 reduces synthesis of 3′-end transcripts by >80% while 5′-end transcript synthesis is reduced by <30%, confirming an initiation-specific block [1]. Critically, AZ-27 does not inhibit the back-priming reaction (up to three nucleotides), a distinct polymerase activity utilized for promoter escape [1]. This mechanistic signature distinguishes AZ-27 from other polymerase inhibitors (e.g., nucleoside analogs) that broadly inhibit elongation.

RSV polymerase mechanism transcription initiation back-priming

AZ-27 (CAS 1516772-44-3): Optimal Research and Industrial Application Scenarios


RSV A Subtype-Selective Inhibition in Mixed-Subtype or Clinical Isolate Studies

AZ-27's pronounced subtype-dependent potency (EC50 = 0.01 μM for RSV A2 vs 1.3 μM for RSV B-WST) enables selective suppression of RSV A replication in co-infection experiments [1]. At concentrations of 0.1–0.5 μM, AZ-27 completely inhibits RSV A while sparing RSV B, providing a clean tool for dissecting subtype-specific host responses, antiviral synergy, or validating clinical isolate identity without genetic manipulation. This application is uniquely enabled by AZ-27 and cannot be achieved with ribavirin (equipotent across subtypes) or fusion inhibitors (no subtype discrimination).

Long-Term or Delayed-Exposure RSV Replication Studies Requiring Post-Entry Intervention

AZ-27's ability to retain full antiviral activity when added up to 24 hours post-infection distinguishes it from fusion inhibitors, which lose efficacy beyond 2–4 hpi [1]. This property makes AZ-27 the compound of choice for experimental protocols requiring delayed compound addition, such as: (1) dissection of early vs late replication events, (2) studies on viral persistence where prolonged exposure is required, or (3) experiments evaluating the effect of compound removal after initial replication cycles. No other RSV inhibitor class offers this extended post-entry window.

High-Concentration Mechanistic Studies Without Cytotoxicity Confounds

With a selectivity index exceeding 5,000 (CC50 > 50 μM vs EC50 = 0.01 μM), AZ-27 enables experiments at compound concentrations up to 50 μM with no detectable cytotoxicity [1]. This high safety margin is essential for: (1) resistance selection studies requiring prolonged high-concentration exposure, (2) combination studies where additive or synergistic concentrations must be tested, (3) biophysical assays (e.g., SPR, ITC) requiring high compound solubility, and (4) in vivo formulation development where high stock concentrations are needed. Ribavirin (SI = 1) cannot be used at concentrations >25 μM without severe cytotoxicity, severely limiting its utility in these applications.

RSV Polymerase Initiation-Specific Mechanistic Dissection

AZ-27 uniquely inhibits RNA synthesis initiation without affecting back-priming or elongation [1]. This distinct mechanistic fingerprint makes AZ-27 an indispensable tool for: (1) distinguishing initiation from elongation steps in polymerase assays, (2) probing conformational changes in the L-protein during promoter engagement, (3) mapping functional domains of the RSV polymerase using resistance mutant analysis, and (4) developing and validating cell-based assays that specifically read out initiation events (e.g., minigenome reporter systems). No other commercially available RSV inhibitor provides this initiation-specific block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.